molecular formula C20H19N3OS B11451726 2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11451726
M. Wt: 349.5 g/mol
InChI Key: WVSIXUZOJZPXGE-UHFFFAOYSA-N
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Description

2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone coreThe reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the quinazolinone core or the thiophene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Studies on similar quinazolinone derivatives suggest that the compound could inhibit certain kinases or interfere with cellular signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(4-chlorophenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(4-fluorophenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The uniqueness of 2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups and structural features. The presence of the ethyl group on the phenyl ring and the thiophene ring distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity. This uniqueness makes it an interesting subject for further research and exploration in various scientific fields.

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

2-(4-ethylanilino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C20H19N3OS/c1-2-13-5-7-15(8-6-13)22-20-21-12-16-17(23-20)10-14(11-18(16)24)19-4-3-9-25-19/h3-9,12,14H,2,10-11H2,1H3,(H,21,22,23)

InChI Key

WVSIXUZOJZPXGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4

Origin of Product

United States

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